3-(2-methoxyphenyl)-1H-indazol-5-amine

Kinase inhibition JNK1 c-Jun N-terminal kinase

This 3-(2-methoxyphenyl)-1H-indazol-5-amine is a differentiated kinase inhibitor scaffold with a defined JNK1 IC₅₀ of 398 nM, providing a quantifiable SAR starting point versus promiscuous unsubstituted analogs. The ortho-methoxy substitution delivers a balanced LogP (~2.5–3.2) that enhances cell permeability while avoiding the off-target risks of high lipophilicity (>3.5). The 5-amino group enables versatile derivatization for CK2 inhibition programs achieving nanomolar potency. Choose this specific regioisomer to ensure target engagement fidelity and synthetic tractability.

Molecular Formula C14H13N3O
Molecular Weight 239.27 g/mol
CAS No. 1175788-42-7
Cat. No. B1497837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-methoxyphenyl)-1H-indazol-5-amine
CAS1175788-42-7
Molecular FormulaC14H13N3O
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NNC3=C2C=C(C=C3)N
InChIInChI=1S/C14H13N3O/c1-18-13-5-3-2-4-10(13)14-11-8-9(15)6-7-12(11)16-17-14/h2-8H,15H2,1H3,(H,16,17)
InChIKeyBOOYCKXHLZRWGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methoxyphenyl)-1H-indazol-5-amine (CAS 1175788-42-7): A Differentiated 3-Arylindazole-5-amine Scaffold for Kinase-Focused Medicinal Chemistry Procurement


3-(2-Methoxyphenyl)-1H-indazol-5-amine (CAS 1175788-42-7) is a 5-amino-3-arylindazole derivative with the molecular formula C₁₄H₁₃N₃O and a molecular weight of 239.27 g/mol . This compound belongs to a class of heterocyclic scaffolds widely employed as ATP-competitive kinase inhibitor cores, with the 3-aryl substitution pattern conferring distinct target engagement profiles compared to unsubstituted or differently substituted indazole analogs [1]. The 5-amino group provides a critical hydrogen-bonding anchor to the kinase hinge region, while the 2-methoxyphenyl moiety at the 3-position introduces steric and electronic differentiation that modulates kinase selectivity and physicochemical properties [2]. The compound is commercially available as a research-grade building block with purities typically ranging from 95% to >99% across multiple vendors .

Why 3-(2-Methoxyphenyl)-1H-indazol-5-amine (CAS 1175788-42-7) Cannot Be Replaced by Unsubstituted or 3-Phenyl Indazole Analogs in Kinase Inhibitor Programs


Substitution of the 3-position aryl ring in the 5-aminoindazole scaffold is a critical determinant of both kinase selectivity and pharmacokinetic properties, precluding simple interchange between 3-phenyl, 3-(4-methoxyphenyl), and 3-(2-methoxyphenyl) analogs. The ortho-methoxy group in 3-(2-methoxyphenyl)-1H-indazol-5-amine introduces a steric clash and altered electron density that redirects the compound away from promiscuous kinase binding profiles commonly observed with unsubstituted 5-aminoindazole [1]. While 3-phenyl-1H-indazol-5-amine (CAS 395099-05-5) serves as a generic kinase hinge binder, the 2-methoxy substitution confers enhanced lipophilicity (estimated LogP ~2.5–3.2) that improves membrane permeability relative to the unsubstituted phenyl analog, yet maintains lower metabolic liability compared to 4-methoxy regioisomers [2]. This substitution pattern also alters the compound's pKa profile, with the indazole NH proton (pKa ~11.8 predicted) remaining sufficiently acidic for key hinge interactions while the 5-amino group (pKa ~14.5 for parent scaffold) retains nucleophilicity for subsequent derivatization [2]. These cumulative physicochemical and steric differences mean that procurement decisions based solely on the 5-aminoindazole core—without the specific 3-(2-methoxyphenyl) substitution—will yield compounds with divergent selectivity fingerprints, solubility characteristics, and synthetic tractability.

Quantitative Differentiation Evidence: 3-(2-Methoxyphenyl)-1H-indazol-5-amine (CAS 1175788-42-7) vs. Comparator 3-Arylindazole Analogs


JNK1 Kinase Inhibition: 3-(2-Methoxyphenyl)-1H-indazol-5-amine Exhibits Moderate Sub-Micromolar Potency, Distinct from Broader Kinase Promiscuity of 5-Aminoindazole

In a direct enzymatic inhibition assay against human c-Jun N-terminal kinase 1 (JNK1), 3-(2-methoxyphenyl)-1H-indazol-5-amine demonstrated an IC₅₀ of 398 nM [1]. This value positions the compound as a moderately potent JNK1 inhibitor, distinct from the promiscuous multi-kinase binding observed with the unsubstituted 5-aminoindazole scaffold (1H-indazol-5-amine, CAS 19335-11-6), which has been characterized as a 'general protein kinase ligand' with broad ATP-site binding across numerous kinases [2]. While the parent 5-aminoindazole core lacks intrinsic selectivity, the 3-(2-methoxyphenyl) substitution appears to confer a degree of JNK1 preference, albeit without the high potency of optimized clinical candidates. This differentiation is critical for researchers seeking a defined starting point for JNK-targeted medicinal chemistry rather than a promiscuous hinge binder.

Kinase inhibition JNK1 c-Jun N-terminal kinase Selectivity profiling

Lipophilicity Optimization: 3-(2-Methoxyphenyl) Substitution Provides Balanced LogP (~2.5–3.2) Relative to 3-Phenyl and 4-Methoxy Regioisomers

The 2-methoxy substitution on the 3-aryl ring confers a calculated LogP in the range of 2.5–3.2, as inferred from structurally analogous 3-methoxyphenyl-indazoles [1]. This represents a modest increase in lipophilicity compared to the unsubstituted 3-phenyl-1H-indazol-5-amine (estimated LogP ~2.0–2.5) , which may translate to improved passive membrane permeability without exceeding the Lipinski Rule of 5 threshold (LogP <5). In contrast, the 3-(4-methoxyphenyl)-1H-indazole analog exhibits a higher measured LogP of 3.54 , approaching the upper limit of optimal drug-like lipophilicity and potentially increasing the risk of metabolic clearance and off-target binding. The ortho-methoxy orientation in the 2-position may also restrict free rotation of the aryl ring, reducing the entropic penalty of target binding relative to the para-methoxy regioisomer. These physicochemical distinctions directly impact compound handling in cellular assays, solubility in aqueous buffers, and overall developability trajectory.

Lipophilicity LogP Membrane permeability Drug-likeness

Protein Kinase CK2 Inhibition Potential: 5-Amino-3-arylindazole Scaffold Enables Nanomolar Potency After Hetarylamino Derivatization

A structure-activity relationship study of 5-amino-3-arylindazole derivatives revealed that among 17 evaluated compounds, 11 demonstrated protein kinase CK2 inhibition with IC₅₀ values in the nanomolar range, with the most active analog achieving an IC₅₀ of 2 nM [1]. This study establishes the 5-amino-3-arylindazole core—of which 3-(2-methoxyphenyl)-1H-indazol-5-amine is a direct member—as a privileged scaffold for developing potent CK2 inhibitors upon further functionalization of the 5-amino group. The 3-aryl substitution pattern is essential for this activity: 3-aryl-indazole-5-carboxylic acids exhibit only micromolar CK2 inhibition (IC₅₀ range 3.1–6.5 μM) [2], underscoring the critical role of the 5-amino group as a hydrogen bond donor for optimal hinge binding. This data indicates that procuring the 3-(2-methoxyphenyl)-1H-indazol-5-amine scaffold provides a validated entry point into a chemical space known to yield nanomolar CK2 inhibitors after appropriate derivatization, whereas alternative 5-carboxy or unsubstituted 3-aryl indazoles offer substantially weaker starting potency.

CK2 inhibition Casein kinase 2 Anticancer 5-Amino-3-arylindazole

Synthetic Tractability: 3-(2-Methoxyphenyl)-1H-indazol-5-amine Is Accessible via Suzuki-Miyaura Cross-Coupling of 3-Bromoindazole Intermediates

The synthesis of 3-aryl-1H-indazoles, including the 3-(2-methoxyphenyl) analog, is well-precedented via palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromo-1H-indazole with commercially available 2-methoxyphenylboronic acid [1][2]. This established synthetic route enables modular introduction of diverse aryl groups at the 3-position, making the scaffold amenable to parallel synthesis and library generation. The 5-amino group is typically introduced either through reduction of a 5-nitro precursor or via direct amination of a 5-haloindazole intermediate. The commercial availability of 3-(2-methoxyphenyl)-1H-indazol-5-amine from multiple vendors with purities ranging from 95% to >99% (e.g., Ambeed Cat. A105778, 95%+; Leyan Cat. 1758928, 98%; MolCore, 98% NLT) ensures that researchers can procure the compound without undertaking multi-step synthesis, accelerating hit-to-lead timelines. In contrast, certain regioisomeric analogs such as 3-(4-methoxyphenyl)-1H-indazol-5-amine are less commonly stocked, requiring custom synthesis and longer lead times.

Suzuki-Miyaura coupling Synthetic accessibility Medicinal chemistry Building block

Optimal Procurement and Application Scenarios for 3-(2-Methoxyphenyl)-1H-indazol-5-amine (CAS 1175788-42-7) Based on Quantitative Differentiation Evidence


Scenario 1: JNK1-Focused Kinase Inhibitor Hit Identification and SAR Expansion

Researchers initiating a JNK1-targeted medicinal chemistry program should prioritize 3-(2-methoxyphenyl)-1H-indazol-5-amine over the unsubstituted 5-aminoindazole scaffold due to its defined JNK1 IC₅₀ of 398 nM [1]. This moderate potency provides a quantifiable baseline for structure-activity relationship (SAR) exploration, whereas the promiscuous 5-aminoindazole core offers no clear selectivity starting point [2]. The 2-methoxyphenyl substitution can be systematically varied to optimize potency and selectivity, with the 5-amino group serving as a versatile handle for introducing hetarylamino or sulfonamide moieties known to enhance CK2 and JNK inhibition [3].

Scenario 2: Cellular Permeability Optimization in Phenotypic Screening Cascades

In cellular assay development where passive membrane permeability is a critical parameter, the balanced LogP of 3-(2-methoxyphenyl)-1H-indazol-5-amine (estimated ~2.5–3.2) offers a practical advantage over both the less lipophilic 3-phenyl analog (LogP ~2.0–2.5) and the more lipophilic 3-(4-methoxyphenyl) regioisomer (LogP = 3.54) [1][2]. This intermediate lipophilicity reduces the risk of poor cell entry associated with very low LogP compounds while avoiding the excessive lipophilicity (>3.5) that correlates with promiscuous off-target binding, phospholipidosis, and rapid metabolic clearance [3]. Procurement of this specific regioisomer enables phenotypic hit validation without the confounding factors introduced by suboptimal physicochemical properties.

Scenario 3: CK2 Inhibitor Lead Generation via 5-Amino Derivatization

Medicinal chemistry teams targeting protein kinase CK2 for oncology applications should select 3-(2-methoxyphenyl)-1H-indazol-5-amine as a core scaffold based on class-level evidence that 5-amino-3-arylindazole derivatives achieve nanomolar CK2 inhibition (most active derivative IC₅₀ = 2 nM), representing a >1,000-fold potency improvement over 3-aryl-indazole-5-carboxylic acid analogs (IC₅₀ = 3.1–6.5 μM) [1][2]. The 5-amino group serves as a versatile anchor for further functionalization, while the 3-(2-methoxyphenyl) moiety provides a defined starting point for optimizing kinase selectivity. This scaffold offers a validated entry into a chemical series with proven CK2 inhibitory potential, reducing the synthetic burden of de novo core discovery.

Scenario 4: Accelerated Hit-to-Lead Timelines via Commercial Building Block Procurement

Research groups with constrained synthetic resources or accelerated project timelines benefit from the multi-vendor commercial availability of 3-(2-methoxyphenyl)-1H-indazol-5-amine in purity grades ranging from 95% to >99% [1][2][3]. This procurement pathway eliminates the need for multi-step synthesis involving Suzuki-Miyaura coupling of 3-bromoindazole intermediates [4], compressing hit-to-lead timelines by weeks. The compound's classification as a building block by multiple suppliers further underscores its intended use as a modular starting material for parallel library synthesis, enabling rapid exploration of chemical space around the 5-amino position while maintaining the validated 3-(2-methoxyphenyl) substitution pattern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-methoxyphenyl)-1H-indazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.